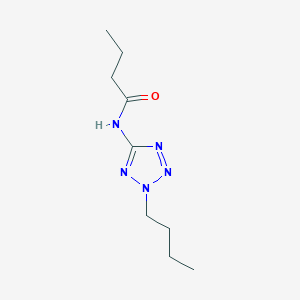![molecular formula C23H29N3O3 B251239 2-(2,4-dimethylphenoxy)-N-[4-(4-propanoylpiperazin-1-yl)phenyl]acetamide](/img/structure/B251239.png)
2-(2,4-dimethylphenoxy)-N-[4-(4-propanoylpiperazin-1-yl)phenyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,4-dimethylphenoxy)-N-[4-(4-propanoylpiperazin-1-yl)phenyl]acetamide, also known as JNJ-31020028, is a small molecule drug that has been developed as a highly selective and potent antagonist of the orexin 2 receptor (OX2R). Orexins are neuropeptides that play a crucial role in the regulation of wakefulness and sleep, and OX2R antagonists have been identified as potential therapeutic agents for the treatment of sleep disorders such as insomnia.
Mécanisme D'action
2-(2,4-dimethylphenoxy)-N-[4-(4-propanoylpiperazin-1-yl)phenyl]acetamide acts as a selective antagonist of the OX2R, which is primarily expressed in the brain regions that regulate sleep and wakefulness. By blocking the activity of orexin at the OX2R, this compound promotes sleep by reducing wakefulness and increasing non-REM sleep.
Biochemical and physiological effects:
This compound has been shown to increase sleep time and improve sleep quality in animal models without causing sedation or cognitive impairment. In addition, this compound has been shown to have a favorable safety profile in preclinical studies, with no significant adverse effects observed at therapeutic doses.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 2-(2,4-dimethylphenoxy)-N-[4-(4-propanoylpiperazin-1-yl)phenyl]acetamide as a research tool is its high selectivity for the OX2R, which allows for specific modulation of orexin signaling without affecting other neurotransmitter systems. However, a limitation of this compound is its relatively short half-life, which may require frequent dosing in some experimental paradigms.
Orientations Futures
Several potential future directions for research on 2-(2,4-dimethylphenoxy)-N-[4-(4-propanoylpiperazin-1-yl)phenyl]acetamide include:
1. Investigating the efficacy of this compound in clinical trials for the treatment of sleep disorders such as insomnia.
2. Exploring the potential use of this compound as a therapeutic agent for other neurological disorders that involve dysregulation of sleep-wake cycles, such as narcolepsy.
3. Investigating the potential of this compound as a research tool for studying the role of orexin signaling in other physiological processes beyond sleep regulation.
4. Developing new formulations of this compound with improved pharmacokinetic properties to reduce the need for frequent dosing.
Méthodes De Synthèse
The synthesis of 2-(2,4-dimethylphenoxy)-N-[4-(4-propanoylpiperazin-1-yl)phenyl]acetamide involves a multi-step process that begins with the reaction of 2,4-dimethylphenol with 4-nitrophenylacetic acid to form the corresponding ester. This ester is then reduced to the alcohol using sodium borohydride, and the resulting alcohol is coupled with 4-(4-propanoylpiperazin-1-yl)aniline in the presence of a coupling reagent such as N,N'-diisopropylcarbodiimide (DIC) to yield the final product.
Applications De Recherche Scientifique
2-(2,4-dimethylphenoxy)-N-[4-(4-propanoylpiperazin-1-yl)phenyl]acetamide has been extensively studied in preclinical models for its potential use as a therapeutic agent for the treatment of sleep disorders. In animal studies, this compound has been shown to increase sleep time and improve sleep quality without causing sedation or impairment of cognitive function. These findings suggest that this compound may have advantages over currently available sleep medications that often have unwanted side effects.
Propriétés
Formule moléculaire |
C23H29N3O3 |
|---|---|
Poids moléculaire |
395.5 g/mol |
Nom IUPAC |
2-(2,4-dimethylphenoxy)-N-[4-(4-propanoylpiperazin-1-yl)phenyl]acetamide |
InChI |
InChI=1S/C23H29N3O3/c1-4-23(28)26-13-11-25(12-14-26)20-8-6-19(7-9-20)24-22(27)16-29-21-10-5-17(2)15-18(21)3/h5-10,15H,4,11-14,16H2,1-3H3,(H,24,27) |
Clé InChI |
CBEQBGMABNEKDZ-UHFFFAOYSA-N |
SMILES |
CCC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)COC3=C(C=C(C=C3)C)C |
SMILES canonique |
CCC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)COC3=C(C=C(C=C3)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[3-chloro-2-(4-morpholinyl)phenyl]-5-nitro-2-furamide](/img/structure/B251157.png)

![N-[3-chloro-2-(1-piperidinyl)phenyl]-5-nitro-2-furamide](/img/structure/B251159.png)
![3,4,5-trimethoxy-N-[2-methyl-4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B251160.png)

![2,2-dimethyl-N-[2-methyl-4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]propanamide](/img/structure/B251168.png)
![2-methyl-N-[2-methyl-4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]propanamide](/img/structure/B251169.png)
![N-[(2-butyl-2H-tetrazol-5-yl)carbamothioyl]-3,4-dichlorobenzamide](/img/structure/B251170.png)
![N-[4-(5-methoxy-1,3-benzoxazol-2-yl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B251171.png)
![N-[4-(1,3-benzothiazol-2-yl)benzyl]-5-bromo-2-furamide](/img/structure/B251174.png)
![N-[4-(1,3-benzothiazol-2-yl)benzyl]-2-phenylacetamide](/img/structure/B251175.png)
![5-(4-bromophenyl)-N-[3-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-furamide](/img/structure/B251176.png)
![Dimethyl 5-[(5-bromo-2-methoxy-3-methylbenzoyl)amino]isophthalate](/img/structure/B251177.png)
![5-bromo-N-[4-(isobutyrylamino)-3-methoxyphenyl]-2-methoxy-3-methylbenzamide](/img/structure/B251179.png)
